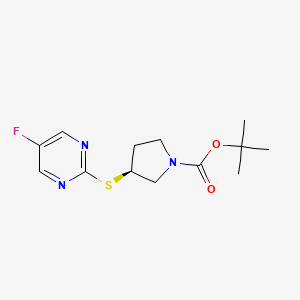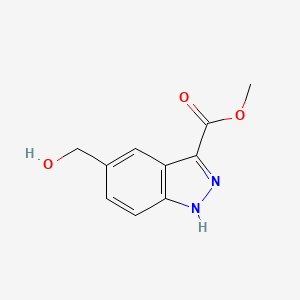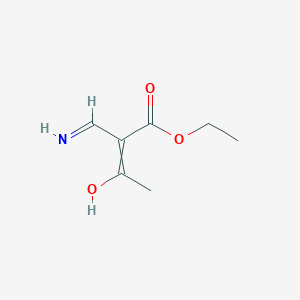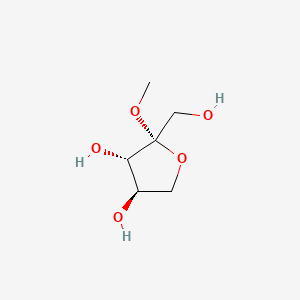![molecular formula C9H7F6NO B13976207 (R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroethyl groups imparts significant stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an appropriate amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various trifluoromethylated and trifluoromethoxylated derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique binding properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
作用機序
The mechanism of action of ®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The compound can form electron donor-acceptor complexes, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
- 4-(trifluoromethoxy)phenyl isocyanate
- 2-phenyl-1-trifluoromethyl-ethylamine
- N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea
Uniqueness
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine stands out due to its dual trifluoromethoxy and trifluoroethyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to other similar compounds. These properties make it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical stability .
特性
分子式 |
C9H7F6NO |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
InChIキー |
OXSICALTKBOYQS-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)OC(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



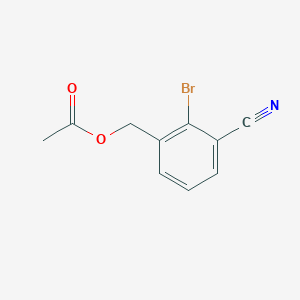
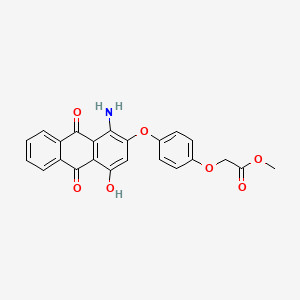

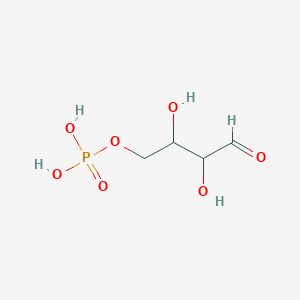
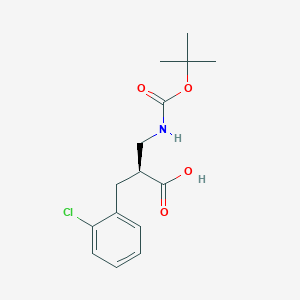
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
